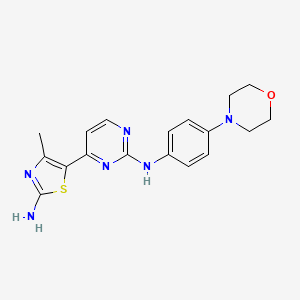

Cyc-116

Description

CYC-116 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSZYOIFQZPWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693228-63-6 | |

| Record name | CYC-116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693228636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYC-116 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAX4981K2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Effects of Cyc-116 on Mitotic Progression and Cytokinesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Cyc-116, a potent Aurora kinase inhibitor, impacts cell division. It delves into the compound's effects on the intricate processes of mitotic progression and cytokinesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound is a novel, ATP-competitive small molecule inhibitor that primarily targets Aurora kinases A and B, and to a lesser extent, Aurora C.[1][2] These serine/threonine kinases are critical regulators of various stages of mitosis and cytokinesis.[1][3] By binding to the ATP-binding pocket of these enzymes, this compound effectively blocks their catalytic activity, leading to a cascade of downstream effects that disrupt cell division. The anti-proliferative activity of this compound is directly linked to the modulation of Aurora A and B, which manifests as the inhibition of Aurora autophosphorylation and a reduction in the phosphorylation of histone H3.[4]

Beyond its primary targets, this compound also demonstrates inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a potential dual role in targeting both mitosis and angiogenesis.[1][2][4] It also shows activity against FMS-like tyrosine kinase-3 (Flt-3) and certain Src-family kinases like Src and Lck.[1][5] However, it displays over 50-fold greater potency for Aurora kinases compared to cyclin-dependent kinases (CDKs) and has no significant effect on other kinases such as PKA, Akt/PKB, PKC, GSK-3α/β, CK2, Plk1, and SAPK2A.[4]

Quantitative Data: Inhibitory Activity and Cytotoxicity

The potency of this compound has been quantified across various kinase assays and cell lines. The following tables summarize these key metrics for easy comparison.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | Inhibition Metric | Value (nM) |

| Aurora A | Ki | 8.0[4] |

| Aurora B | Ki | 9.2[4] |

| Aurora A | IC50 | 44[1][2] |

| Aurora B | IC50 | 19[1][2] |

| Aurora C | IC50 | 69[2] |

| VEGFR2 | Ki | 44[4] |

| VEGFR2 | IC50 | 69[2] |

Table 2: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | Acute Myelogenous Leukemia | 34[4] |

Note: this compound has demonstrated a broad spectrum of potent cytotoxic activity against various cultured human tumor cells, with leukemia, pancreatic, and non-small cell lung cancer appearing particularly sensitive.[1]

Impact on Mitotic Progression

The inhibition of Aurora kinases by this compound leads to a series of defects in mitotic progression. Aurora A is essential for centrosome maturation and the formation of a proper mitotic spindle, while Aurora B, a component of the chromosomal passenger complex, is crucial for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.[1]

Treatment of cancer cells with this compound results in a distinct phenotype characterized by:

-

Delayed Entry into Mitosis : Cells experience a delay in the G2/M transition.[1][2]

-

Defective Spindle Formation : Inhibition of Aurora A disrupts normal tubulin polymerization and centrosome function, leading to aberrant mitotic spindles.[1][2]

-

Spindle Checkpoint Inactivation : The proper functioning of the spindle assembly checkpoint, which prevents anaphase onset until all chromosomes are correctly attached to the spindle, is compromised.[1]

These mitotic defects prevent the proper alignment and segregation of chromosomes, setting the stage for subsequent failures in cell division.

Caption: this compound inhibits Aurora A/B, disrupting mitotic progression.

Impact on Cytokinesis

Cytokinesis is the final stage of cell division where the cytoplasm is divided to form two distinct daughter cells. Aurora B plays an indispensable role in this process, particularly in the formation and function of the contractile ring.

The inhibition of Aurora B by this compound is the primary cause of cytokinesis failure.[1][4] This failure prevents the final separation of the dividing cell, leading to significant cellular abnormalities:

-

Polyploidy : Cells that fail cytokinesis but have replicated their DNA end up with multiple sets of chromosomes (e.g., 4N, 8N).[2][4]

-

Multinucleation : The formation of cells with more than one nucleus is a common outcome.[1]

-

Cell Death : Ultimately, the gross genomic instability caused by failed mitosis and cytokinesis triggers apoptotic pathways, leading to cell death.[1][2][4]

This sequence of events—mitotic slippage followed by cytokinesis failure and subsequent cell death—is a hallmark of treatment with Aurora B inhibitors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound.

Objective: To determine the inhibitory concentration (IC50) or dissociation constant (Ki) of this compound against purified kinases.

Protocol (Aurora A Example):

-

Reaction Setup: Kinase assays are typically performed in a 25 μL reaction volume containing 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, and 1 mM Na3VO4.[4]

-

Enzyme Preparation: Recombinant Aurora A kinase is diluted in a buffer (e.g., 20 mM Tris/HCl, pH 8, with 0.5 mg/mL BSA, 2.5% glycerol, and 0.006% Brij-35).[4]

-

Substrate: A suitable peptide substrate, such as kemptide (10 μg), is included in the reaction.[4]

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.

-

Reaction Initiation: The reaction is started by adding a Mg/ATP mix (15 mM MgCl2, 100 μM ATP) containing a radioactive label, such as γ-32P-ATP.[4]

-

Incubation: The reaction is incubated at 30°C for 30 minutes.[4]

-

Termination: The reaction is stopped by adding 25 μL of 75 mM H3PO4.[4]

-

Detection: The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or by spotting onto phosphocellulose paper followed by washing and counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To measure the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Human tumor cells (e.g., MV4-11, A2780, HT-29) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[4]

-

Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO2).[4]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting viability against drug concentration.[4]

Caption: Workflow for evaluating this compound from kinase to in vivo models.

Conclusion

This compound is a potent dual inhibitor of Aurora kinases and VEGFR2 that profoundly disrupts cell division. Its mechanism of action is centered on the inhibition of Aurora A and B, leading to a cascade of mitotic failures including defective spindle formation, chromosome misalignment, and ultimately, an inability to complete cytokinesis. This results in the formation of polyploid, multinucleated cells that are destined for apoptosis. The comprehensive data gathered from in vitro and cellular assays confirm its targeted effect on mitotic progression and cytokinesis, highlighting its potential as a therapeutic agent in oncology. Further research and clinical evaluation are necessary to fully elucidate its therapeutic benefits.[1][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I Hypersensitive Immune Responses through the Inhibition of Fyn Kinase in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Cyc-116's Role in Inducing Polyploidy in Cancer Cells: A Technical Guide

Abstract: Cyc-116 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both cell cycle progression and angiogenesis.[1] As a potent inhibitor of Aurora kinases A, B, and C, this compound disrupts critical mitotic processes, leading to cytokinesis failure, induction of polyploidy, and subsequent cell death in cancer cells.[2][3] Additionally, its inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) contributes to an anti-angiogenic effect, further enhancing its anti-tumor potential.[2][3] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, experimental protocols for studying its effects, and the signaling pathways involved in this compound-induced polyploidy.

Core Mechanism: Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential regulators of mitosis and cytokinesis.[2] Aurora A is involved in centrosome maturation and mitotic spindle formation, while Aurora B, a key component of the chromosomal passenger complex, is critical for chromosome segregation and cytokinesis.[3][4] Upregulation of these kinases is frequently observed in various cancers, making them attractive therapeutic targets.[3][4]

This compound functions as an ATP-competitive inhibitor of Aurora kinases.[3] By potently inhibiting Aurora A and B, it induces a cascade of mitotic failures:

-

Inhibition of Histone H3 Phosphorylation: A direct consequence of Aurora B inhibition is the reduction of phosphorylation on Serine 10 of histone H3, a key event for chromosome condensation and segregation.[2][5]

-

Defective Spindle Formation: Inhibition of Aurora A disrupts the proper formation and function of the mitotic spindle.[3]

-

Cytokinesis Failure: The primary mechanism leading to polyploidy is the inhibition of cytokinesis. Cells complete mitosis but fail to divide into two daughter cells, resulting in a single cell with a doubled (or quadrupled) set of chromosomes (endoreduplication).[3][5]

-

Induction of Polyploidy and Apoptosis: The resulting polyploid cells are often multinucleated and genetically unstable, which ultimately triggers programmed cell death (apoptosis).[3][4]

This process is independent of p53 status, as this compound was shown to induce polyploidy in both p53+/+ and p53−/− HCT116 colon cancer cell lines.[6]

References

Cyc-116: A Dual Inhibitor of Aurora Kinases and VEGFR2 with Potent Anti-Leukemia and Anti-Tumor Activity

An In-Depth Technical Guide

Executive Summary

Cyc-116 is a novel, orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates potent activity against Aurora kinases A, B, and C, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and FMS-like Tyrosine Kinase 3 (FLT3). This dual mechanism of action, targeting both cell cycle progression and angiogenesis, has positioned this compound as a compound of interest in the development of anti-cancer therapeutics. Preclinical studies have demonstrated its broad-spectrum cytotoxic activity across a range of hematological and solid tumor models. This technical guide provides a comprehensive overview of the preclinical activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis.[1][2] Aurora A is essential for centrosome maturation and spindle formation, while Aurora B is a key component of the chromosomal passenger complex, crucial for chromosome segregation and cytokinesis.[2] Inhibition of these kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.

Concurrently, angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the VEGF/VEGFR2 signaling pathway.[2] FLT3 is a receptor tyrosine kinase that, when mutated, is a driver of leukemogenesis, particularly in Acute Myeloid Leukemia (AML).[2]

This compound's ability to simultaneously target these distinct but critical pathways in cancer progression underscores its therapeutic potential.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of key kinases involved in cell division and angiogenesis.

-

Inhibition of Aurora Kinases: this compound potently inhibits Aurora kinases A and B, leading to a cascade of mitotic disruptions.[1][2] This includes defective spindle formation, inactivation of the spindle checkpoint, and inhibition of cytokinesis.[1][2] The cellular consequence is the generation of polyploid, multinucleated cells that subsequently undergo apoptosis.[1][2] A key pharmacodynamic marker of Aurora B inhibition is the reduction of phosphorylation of its substrate, histone H3 at serine 10.

-

Inhibition of VEGFR2: By inhibiting VEGFR2, this compound disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding tumor-associated angiogenesis.[2]

-

Inhibition of FLT3: this compound's activity against FLT3 suggests its potential therapeutic utility in leukemias driven by FLT3 mutations.[2][3]

Data Presentation: In Vitro and In Vivo Activity

Kinase Inhibitory Activity

The inhibitory potency of this compound against its primary kinase targets has been determined in cell-free assays.

| Kinase Target | Inhibition (Ki) |

| Aurora A | 8.0 nM[1][3] |

| Aurora B | 9.0 nM[1][3] |

| VEGFR2 | 44 nM[1][3] |

| FLT3 | 44 nM[3] |

In Vitro Anti-Proliferative Activity in Leukemia Cell Lines

This compound has demonstrated potent anti-proliferative activity across a panel of human leukemia cell lines.

| Cell Line | Leukemia Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 0.034[1][3] |

| K562 | Chronic Myeloid Leukemia (CML) | 1.375[3] |

| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 0.471[3] |

| HL-60 | Acute Promyelocytic Leukemia (APL) | 0.372[3] |

In Vitro Anti-Proliferative Activity in Solid Tumor Cell Lines

This compound has shown broad-spectrum activity against a variety of solid tumor cell lines.

| Cell Line | Tumor Type | IC50 (µM) |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.681[3] |

| HCT-116 | Colorectal Carcinoma | 0.34[3] |

| HT29 | Colorectal Adenocarcinoma | 0.725[3] |

| Colo205 | Colorectal Adenocarcinoma | 0.241[3] |

| BxPC3 | Pancreatic Adenocarcinoma | 1.626[3] |

| Mia-Paca-2 | Pancreatic Carcinoma | 0.308[3] |

| HuPT4 | Pancreatic Adenocarcinoma | 0.775[3] |

| MCF7 | Breast Adenocarcinoma | 0.599[3] |

| HeLa | Cervical Adenocarcinoma | 0.59[3] |

| A2780 | Ovarian Carcinoma | 0.151[3] |

| Saos-2 | Osteosarcoma | 0.110[3] |

| Messa | Uterine Sarcoma | 0.09[3] |

In Vivo Anti-Tumor Efficacy

The in vivo efficacy of this compound has been evaluated in various xenograft models.

| Tumor Model | Treatment | Outcome |

| Murine Leukemia Models | Oral administration | Increased life span[2] |

| NCI-H460 (NSCLC) Xenograft | 75 mg/kg q.d. (oral, 5 days) | 2.3 days tumor growth delay[1] |

| NCI-H460 (NSCLC) Xenograft | 100 mg/kg q.d. (oral, 5 days) | 5.8 days tumor growth delay[1] |

| Pancreatic Cancer Xenografts | - | Reductions in tumor growth observed[2] |

| Colorectal Cancer Xenografts | - | Reductions in tumor growth observed[2] |

Note: Specific quantitative data for pancreatic and colorectal cancer xenograft models were not detailed in the reviewed literature.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for determining the anti-proliferative activity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human leukemia or solid tumor cell lines

-

This compound

-

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO)[1]

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C.[1]

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[1]

-

Solubilization: Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

-

Data Analysis: Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using appropriate software.

Immunohistochemistry (IHC) for Phospho-Histone H3

This protocol provides a general method for detecting the inhibition of Aurora B kinase activity by assessing the phosphorylation of histone H3 in tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Primary antibody: Rabbit anti-phospho-histone H3 (Ser10)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Wash buffers (e.g., PBS or TBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-phospho-histone H3 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the slides and apply the DAB substrate solution until the desired brown color develops.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the level and localization of phospho-histone H3 staining.

Flow Cytometry for Cell Cycle Analysis

This protocol describes a general method for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the >4N DNA content population is indicative of polyploidy.

Signaling Pathways and Experimental Workflows

This compound Signaling Inhibition

Caption: this compound inhibits Aurora kinases, VEGFR2, and FLT3 signaling pathways.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for assessing the in vitro anti-proliferative effects of this compound.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Clinical Development

This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors (NCT00560716). This study was designed to assess the safety, tolerability, and pharmacokinetics of orally administered this compound. The trial has been terminated, and as of the date of this guide, the results have not been formally published.

Conclusion

This compound is a potent dual inhibitor of Aurora kinases and VEGFR2, with additional activity against FLT3. Its ability to disrupt mitosis and angiogenesis provides a strong rationale for its development as an anti-cancer agent. Preclinical data have consistently demonstrated its efficacy in a broad range of leukemia and solid tumor models. Further investigation, including the full disclosure of clinical trial results, will be crucial in determining the future therapeutic role of this compound.

References

The Inhibitory Profile of Cyc-116 on Fyn Kinase in Mast Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Cyc-116, a small molecule inhibitor, on Fyn kinase within the context of mast cell signaling and activation. The data and methodologies presented are collated from published research to serve as a comprehensive resource for investigating mast cell-mediated inflammatory and allergic responses.

Quantitative Inhibitory Profile of this compound in Mast Cells

This compound has been demonstrated to be a potent inhibitor of mast cell activation and function. Its inhibitory activities are quantified by its half-maximal inhibitory concentration (IC50) for key mast cell responses, including degranulation and the secretion of pro-inflammatory cytokines.[1][2]

| Parameter | Cell Type | Stimulant | IC50 Value (µM) | Reference |

| Degranulation (β-hexosaminidase release) | Bone Marrow-Derived Mast Cells (BMMCs) | Antigen | ~1.42 | [1][2][3] |

| TNF-α Secretion | Bone Marrow-Derived Mast Cells (BMMCs) | Antigen | ~1.10 | [1][2][3] |

| IL-6 Secretion | Bone Marrow-Derived Mast Cells (BMMCs) | Antigen | ~1.24 | [1][2][3] |

In addition to its in vitro activity, this compound has shown efficacy in vivo, inhibiting passive cutaneous anaphylaxis with a half-maximal effective dose (ED50) of approximately 22.5 mg/kg.[1][2][4]

Mechanism of Action: Targeting the Fyn Kinase Signaling Pathway

This compound exerts its inhibitory effects on mast cells by directly targeting Fyn kinase, a member of the Src family of protein tyrosine kinases.[1][5] Fyn kinase is a critical initiator of the downstream signaling cascade following the aggregation of the high-affinity IgE receptor (FcεRI) on the mast cell surface.[6][7][8][9] By inhibiting Fyn, this compound effectively blocks the subsequent phosphorylation and activation of key signaling molecules.[1][2]

The inhibitory cascade initiated by this compound includes the suppression of Syk kinase activation and the subsequent phosphorylation of downstream signaling proteins such as LAT, PLCγ, Akt, and MAP kinases.[1][2][3] This comprehensive blockade of the Fyn-mediated signaling pathway ultimately leads to the observed inhibition of mast cell degranulation and cytokine production.[1]

The following diagram illustrates the Fyn kinase signaling pathway in mast cells and indicates the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the inhibitory profile of this compound on Fyn kinase in mast cells.

Mast Cell Culture and Stimulation

Bone Marrow-Derived Mast Cells (BMMCs) are the primary cell type used for these studies.

-

Generation of BMMCs : Bone marrow cells are harvested from the femurs of mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL of IL-3 and stem cell factor (SCF).

-

Sensitization : After 4-6 weeks of culture, mature BMMCs are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Stimulation : Sensitized cells are washed and then stimulated with DNP-human serum albumin (HSA) antigen to induce degranulation and cytokine release.

Degranulation Assay (β-hexosaminidase Release)

Degranulation is quantified by measuring the release of the granular enzyme β-hexosaminidase.

-

Cell Treatment : Sensitized BMMCs are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes.

-

Antigen Stimulation : Cells are then stimulated with antigen for 15 minutes.

-

Quantification : The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of degranulation is calculated relative to total cellular β-hexosaminidase content (determined by lysing the cells).

Cytokine Secretion Assay (ELISA)

The levels of secreted cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Treatment and Stimulation : Sensitized BMMCs are pre-treated with this compound and subsequently stimulated with antigen for a specified period (e.g., 4-6 hours).

-

Sample Collection : The cell culture supernatant is collected.

-

ELISA Procedure : The concentration of TNF-α and IL-6 in the supernatant is determined using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

Western blotting is employed to assess the phosphorylation status of key signaling proteins in the Fyn kinase pathway.

-

Cell Lysis : Following treatment with this compound and antigen stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Fyn, Syk, LAT, PLCγ, Akt, and MAP kinases.

-

Detection : After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general experimental workflow for assessing the inhibitory effect of this compound.

Summary and Future Directions

This compound has been identified as a potent inhibitor of mast cell activation through the direct targeting of Fyn kinase.[1] The quantitative data and mechanistic insights presented in this guide provide a solid foundation for its further investigation as a potential therapeutic agent for mast cell-mediated disorders, such as allergic rhinitis and atopic dermatitis.[1][2] Future research should focus on the broader selectivity profile of this compound against other kinases, its pharmacokinetic and pharmacodynamic properties in more detail, and its long-term safety profile. The detailed experimental protocols provided herein offer a standardized approach for researchers to build upon these initial findings and further explore the therapeutic potential of Fyn kinase inhibition in allergic and inflammatory diseases.

References

- 1. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I Hypersensitive Immune Responses through the Inhibition of Fyn Kinase in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I Hypersensitive Immune Responses through the Inhibition of Fyn Kinase in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I Hypersensitive Immune Responses through the Inhibition of Fyn Kinase in Mast Cells. | Sigma-Aldrich [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Fyn-STAT5 Pathway: A New Frontier in IgE- and IgG-Mediated Mast Cell Signaling [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Fyn kinase initiates complementary signals required for IgE-dependent mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Fyn-STAT5 Pathway: A New Frontier in IgE- and IgG-Mediated Mast Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Cyc-116 Stock Solutions for Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyc-116 is a potent, orally bioavailable small molecule inhibitor targeting Aurora kinases A and B, which are critical regulators of mitosis. It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Flt-3, and Src kinases, implicating it in both cell cycle control and anti-angiogenesis. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible results in both in vitro and in vivo assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

Proper stock solution preparation begins with understanding the fundamental properties of the compound. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₆OS | |

| Molecular Weight | 368.46 g/mol | |

| CAS Number | 693228-63-6 | |

| Appearance | Solid powder | |

| Solubility | DMSO: ≥15 mg/mL (up to 65.13 mM) | |

| Water: Insoluble | ||

| Ethanol: Insoluble | ||

| Purity | ≥98% |

Mechanism of Action: Signaling Pathway

This compound primarily functions by inhibiting Aurora kinases A and B, which are essential for proper mitotic progression. This inhibition leads to defects in centrosome separation, spindle formation, and the spindle assembly checkpoint. The ultimate result is a failure of cytokinesis, leading to polyploidy and subsequent apoptotic cell death.

Caption: Mechanism of action of this compound via Aurora kinase inhibition.

Experimental Protocols

The following protocols detail the preparation of a high-concentration primary stock solution in DMSO and its subsequent dilution for use in typical cell-based assays.

3.1. Workflow for Stock Solution Preparation

The overall process is straightforward and involves careful weighing, complete solubilization, and proper storage.

Caption: Standard workflow for preparing this compound stock solution.

3.2. Materials and Equipment

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Pipettes and sterile, filter-barrier tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.3. Protocol 1: Preparation of 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

-

Calculation: Determine the mass of this compound required.

-

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM × 1 mL × 368.46 g/mol / 1000 = 3.685 mg

-

-

Weighing: Carefully weigh out approximately 3.69 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

-

Solubilization: Add 1 mL of high-quality DMSO to the tube containing the powder. Using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.

-

Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

-

Storage: Store the aliquoted stock solutions protected from light at -20°C for short-to-medium term (up to 1 year) or at -80°C for long-term storage (up to 2 years). The solid powder form is stable for over 3 years when stored at -20°C.

3.4. Protocol 2: Preparation of Working Solutions for Cell-Based Assays

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution directly into the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture well should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.

-

Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of culture medium).

-

Storage and Stability Summary

Consistent storage is key to maintaining the potency and reliability of this compound.

| Form | Storage Temperature | Stability Period | Notes |

| Solid Powder | -20°C | ≥ 3 years | |

| DMSO Stock Solution | -20°C | ~1 year | |

| -80°C | ~2 years |

Disclaimer: This protocol is intended for research use only. Users should adhere to all applicable laboratory safety guidelines and consult the manufacturer's specific product data sheet for any lot-specific information.

Application Notes and Protocols for Cyc-116 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyc-116 is a potent, orally bioavailable small molecule inhibitor targeting Aurora kinases A, B, and C, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This dual mechanism of action, disrupting mitosis and inhibiting angiogenesis, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse xenograft studies, including detailed protocols for drug formulation and administration, establishment of xenograft models, and a summary of reported efficacy data.

Introduction

Aurora kinases are crucial regulators of mitosis, and their overexpression is frequently linked to tumorigenesis.[1] VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound's ability to inhibit both pathways makes it a compelling candidate for cancer therapy. Preclinical studies have shown its efficacy in solid tumors and leukemia, with a generally well-tolerated safety profile at effective doses.[2] This document serves as a practical guide for researchers designing and executing in vivo studies with this compound.

Data Presentation

The following tables summarize the quantitative data from in vivo mouse xenograft studies with this compound.

| Cell Line | Cancer Type | Mouse Strain | Dosage | Administration Schedule | Efficacy |

| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | 75 mg/kg | Oral (p.o.), once daily (q.d.) for 5 days | Tumor growth delay of 2.3 days[1][3] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | 100 mg/kg | Oral (p.o.), once daily (q.d.) for 5 days | Tumor growth delay of 5.8 days[1][3] |

| P388 | Leukemia | Not Specified | Effective doses (not specified) | Not Specified | Decreased tumor volume and bone marrow infiltration[2] |

| Various | Pancreatic Cancer | Not Specified | Not Specified | Oral (p.o.) | Reductions in tumor growth[2] |

Note: While this compound has shown activity in leukemia and pancreatic cancer models, specific quantitative data on the percentage of tumor growth inhibition or increase in lifespan were not available in the reviewed literature. The efficacy is described as "increased life span" in murine leukemia models and "reductions in tumor growth" in human tumor xenograft models for pancreatic cancer.[2]

Experimental Protocols

This compound Formulation for Oral Administration

This protocol describes the preparation of a common vehicle for oral gavage of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile deionized water (ddH₂O) or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 24 mg/mL stock solution can be prepared.[1] Ensure the powder is completely dissolved.

-

Vehicle Preparation (for a 1 mL final volume):

-

In a sterile microcentrifuge tube, add 50 µL of the this compound DMSO stock solution.[1]

-

Add 400 µL of PEG300 to the tube.[1] Vortex until the solution is clear.

-

Add 50 µL of Tween 80.[1] Vortex thoroughly to ensure complete mixing.

-

Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[1] Vortex again to create a homogenous solution.

-

-

Administration: The formulation should be prepared fresh daily and administered to mice via oral gavage using an appropriate gauge feeding needle. The volume to be administered should be calculated based on the mouse's body weight and the desired dosage.

Subcutaneous Xenograft Model Establishment

This protocol provides a general procedure for establishing subcutaneous tumor xenografts in immunodeficient mice.

Materials:

-

Cancer cell line of interest (e.g., NCI-H460, BxPC-3)

-

Immunodeficient mice (e.g., BALB/c nude, SCID)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

Syringes and needles (e.g., 27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line in the appropriate complete medium until they reach a logarithmic growth phase (typically 70-80% confluency).

-

Cell Harvesting:

-

Wash the cells with sterile PBS.

-

Harvest the cells using trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension and discard the supernatant.

-

Wash the cell pellet with sterile PBS to remove any remaining medium.

-

-

Cell Resuspension and Counting:

-

Resuspend the cell pellet in sterile PBS or serum-free medium at the desired concentration. A typical concentration is 1 x 10⁷ to 5 x 10⁷ cells/mL.[4]

-

Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue). Viability should be >95%.

-

-

Cell Injection:

-

(Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.

-

Anesthetize the mouse using an approved method.

-

Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[4]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[4]

-

Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

-

Visualization of Signaling Pathways and Workflows

References

Application Note: Detecting Phospho-Histone H3 (Ser10) Inhibition by Cyc-116 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone H3 phosphorylation at serine 10 (H3S10ph) is a hallmark of mitotic entry and is crucial for proper chromosome condensation and segregation.[1][2] This phosphorylation event is primarily catalyzed by Aurora kinase B, a key regulator of mitosis.[3][4][5] Dysregulation of Aurora kinases is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.[1][6]

Cyc-116 is a potent, orally bioavailable small molecule inhibitor of Aurora kinases A and B.[6][7][8][9] By inhibiting Aurora kinase B, this compound is expected to decrease the levels of phospho-histone H3 (Ser10), leading to mitotic defects and ultimately, cell death in rapidly dividing cancer cells.[7][9] This application note provides a detailed protocol for detecting the reduction in phospho-histone H3 (Ser10) levels in cultured cells treated with this compound using the Western blot technique.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for the Western blot protocol.

Caption: this compound inhibits Aurora Kinase B, preventing Histone H3 phosphorylation.

Caption: Western blot workflow for detecting phospho-histone H3.

Experimental Protocol

This protocol is optimized for adherent human cancer cell lines (e.g., HeLa, HCT116).

Materials and Reagents

-

Cell Culture:

-

Human cancer cell line (e.g., HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (prepare stock solution in DMSO)

-

Vehicle control (DMSO)

-

-

Lysis and Protein Quantification:

-

SDS-PAGE and Transfer:

-

15% Tris-Glycine polyacrylamide gels

-

Laemmli sample buffer (4X)

-

SDS-PAGE running buffer

-

Protein molecular weight marker

-

PVDF membrane

-

Transfer buffer

-

-

Immunoblotting:

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Histone H3 (Ser10) antibody[12]

-

Mouse or Rabbit anti-total Histone H3 antibody (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Procedure

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control. Treatment with 1.25 μM this compound for 7 hours has been shown to result in complete inhibition of histone H3 phosphorylation in HeLa cell lysates.[13]

-

Optional: A positive control can be prepared by treating cells with a mitotic arrest agent like nocodazole or calyculin A to enrich for cells with high levels of phospho-histone H3.[2][12][14]

-

-

Cell Lysis and Protein Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[10][11]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto a 15% Tris-Glycine polyacrylamide gel. Also, load a protein molecular weight marker.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the system used.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection:

-

Prepare the ECL detection reagents according to the manufacturer's protocol.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing (for Loading Control):

-

The membrane can be stripped of the phospho-histone H3 antibodies and re-probed for total histone H3 as a loading control.

-

Incubate the membrane in a stripping buffer.

-

Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibody against total histone H3.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-histone H3 and total histone H3 using densitometry software.

-

Normalize the phospho-histone H3 signal to the total histone H3 signal for each sample.

-

Plot the normalized phospho-histone H3 levels against the this compound concentration.

-

Expected Results and Data Presentation

Treatment of cells with this compound is expected to cause a dose-dependent decrease in the level of phospho-histone H3 (Ser10).[7] The total histone H3 levels should remain relatively constant across all treatment conditions, confirming equal protein loading.

Table 1: Quantitative Analysis of Phospho-Histone H3 Levels Following this compound Treatment

| This compound Concentration (nM) | Phospho-H3 (Ser10) Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized Phospho-H3/Total H3 Ratio | % Inhibition |

| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0 |

| 10 | 0.75 | 1.01 | 0.74 | 24.5 |

| 50 | 0.42 | 0.99 | 0.42 | 57.1 |

| 100 | 0.18 | 1.03 | 0.17 | 82.7 |

| 500 | 0.05 | 1.00 | 0.05 | 94.9 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Troubleshooting

-

No/Weak Signal for Phospho-Histone H3:

-

High Background:

-

Increase the number and duration of washes.

-

Optimize the blocking conditions (time, blocking agent).

-

Use a fresh dilution of the secondary antibody.

-

-

Uneven Loading (Variable Total Histone H3 Signal):

-

Ensure accurate protein quantification and careful sample loading.

-

Use a reliable loading control. Total histone H3 is an excellent choice for this specific experiment.

-

References

- 1. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Aurora-B phosphorylates Histone H3 at serine28 with regard to the mitotic chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medkoo.com [medkoo.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]

- 11. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Phospho-Histone H3 (Thr11) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Angiogenesis Assays Using Cyc-116 as an Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Cyc-116 is a potent, orally bioavailable small-molecule inhibitor with a dual mechanism of action, targeting both cell cycle progression and angiogenesis.[1][2] It functions as a multi-kinase inhibitor, demonstrating significant activity against Aurora kinases A and B, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] This dual activity makes this compound a compound of interest for cancer therapy, as it can simultaneously halt tumor cell proliferation and cut off the blood supply that tumors rely on to grow and metastasize.

The anti-angiogenic properties of this compound are primarily attributed to its inhibition of VEGFR2, a key receptor tyrosine kinase in the VEGF signaling pathway.[1][3] The binding of VEGF-A to VEGFR2 initiates a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, survival, and the formation of new blood vessels. By inhibiting VEGFR2, this compound effectively blocks these processes, thereby impeding angiogenesis.

This document provides detailed protocols for three standard angiogenesis assays—the in vitro Tube Formation Assay, the ex vivo Aortic Ring Assay, and the in vivo Chick Chorioallantoic Membrane (CAM) Assay—to evaluate the anti-angiogenic efficacy of this compound. Additionally, it includes a summary of its inhibitory activity and a visualization of the targeted signaling pathway.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value (nM) |

| Aurora Kinase A | Kinase Assay | IC₅₀ | 44[1] |

| Aurora Kinase B | Kinase Assay | IC₅₀ | 19[1] |

| Aurora Kinase A | Kinase Assay | Kᵢ | 8.0[3] |

| Aurora Kinase B | Kinase Assay | Kᵢ | 9.2[3] |

| VEGFR2 | Kinase Assay | IC₅₀ | 69[1] |

| VEGFR2 | Kinase Assay | Kᵢ | 44[3] |

Note: IC₅₀ is the half-maximal inhibitory concentration, and Kᵢ is the inhibitory constant.

Representative Anti-Angiogenic Activity of Selected Kinase Inhibitors (In Vitro & In Vivo)

Specific quantitative data for this compound in the following angiogenesis assays was not available in the public domain. The data presented below is from studies on other well-characterized Aurora kinase and VEGFR2 inhibitors (VX-680 and Sunitinib) to provide a representative example of expected results.

In Vitro Tube Formation Assay using HUVECs

| Compound | Concentration (µM) | Inhibition of Tube Formation (%) |

| VX-680 (Aurora Kinase Inhibitor) | 1.5 | ~13.4[4] |

| VX-680 (Aurora Kinase Inhibitor) | 2.25 | ~65.4[4] |

| Sunitinib (VEGFR2 Inhibitor) | 2 | Significant Inhibition (Z' factor = 0.72)[5] |

| Sunitinib (VEGFR2 Inhibitor) | 4 | Significant Inhibition (Z' factor = 0.76)[5] |

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

| Compound | Concentration (µM) | Reduction in Blood Vessel Number (fold) |

| VX-680 (Aurora Kinase Inhibitor) | 1.5 | ~1.5[4] |

| VX-680 (Aurora Kinase Inhibitor) | 2.25 | ~2.5[4] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the VEGFR2 signaling pathway targeted by this compound and a general experimental workflow for assessing its anti-angiogenic properties.

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for Angiogenesis Assays.

Experimental Protocols

In Vitro Tube Formation Assay with Human Umbilical Vein Endothelial Cells (HUVECs)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex®)

-

This compound (dissolved in DMSO)

-

96-well tissue culture plates

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope with a camera

Protocol:

-

Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

-

Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept below 0.1%.

-

Seeding: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately after, add 100 µL of the this compound dilutions or vehicle control (EGM-2 with DMSO) to the respective wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Visualization and Quantification:

-

Carefully remove the medium and wash the cells with PBS.

-

Add 100 µL of Calcein AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

-

Capture images of the tube network using a fluorescence microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Ex Vivo Aortic Ring Assay

This assay provides a more complex tissue environment to study angiogenesis by observing microvessel sprouting from aortic explants.

Materials:

-

Thoracic aorta from a rat or mouse

-

Serum-free endothelial basal medium (EBM-2)

-

Collagen Type I, rat tail

-

48-well tissue culture plates

-

This compound (dissolved in DMSO)

-

Surgical instruments (scissors, forceps)

-

Inverted microscope with a camera

Protocol:

-

Aorta Dissection: Euthanize a rat or mouse according to approved institutional guidelines. Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.

-

Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings using a sterile scalpel.

-

Embedding in Collagen:

-

Prepare a collagen gel solution on ice.

-

Add 150 µL of the cold collagen solution to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.

-

Place one aortic ring in the center of each polymerized collagen gel.

-

Cover the ring with another 150 µL of cold collagen solution and allow it to polymerize at 37°C for 30 minutes.

-

-

Treatment: Prepare dilutions of this compound in EBM-2 supplemented with 2% FBS. Add 500 µL of the treatment or vehicle control medium to each well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-12 days. Replace the medium with fresh treatment or control medium every 2-3 days.

-

Quantification:

-

Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

-

Capture images at the end of the incubation period.

-

Quantify the angiogenic response by measuring the length and number of microvessel sprouts using image analysis software.

-

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis on the highly vascularized membrane of a developing chick embryo.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator

-

Sterile filter paper or silicone rings

-

This compound (dissolved in a biocompatible solvent)

-

Stereomicroscope with a camera

-

Small scissors, forceps

-

70% ethanol

Protocol:

-

Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3 days.

-

Windowing the Egg: On day 3, carefully create a small window (1-2 cm²) in the eggshell over the air sac without damaging the underlying membrane. This can be done by gently cracking the shell and removing the pieces with sterile forceps.

-

Application of Inhibitor:

-

Prepare dilutions of this compound.

-

Saturate a sterile filter paper disc or fill a silicone ring with a known concentration of this compound or vehicle control.

-

Carefully place the disc or ring onto the CAM surface, avoiding major blood vessels.

-

-

Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.

-

Observation and Quantification:

-

On the day of analysis, remove the tape and observe the CAM under a stereomicroscope.

-

Capture images of the area around the applied substance.

-

Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control. Image analysis software can be used for more precise quantification.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of VEGFR2 (vascular endothelial growth factor receptor) inhibitors--review of assay methodologies and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]

Application of Cyc-116 in Mast Cell Degranulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in Type 1 hypersensitivity immune responses, releasing a cascade of inflammatory mediators upon activation.[1][2] The degranulation of mast cells, a process involving the release of pre-formed mediators from cytoplasmic granules, is a critical event in allergic reactions.[3] Cyc-116, a compound initially developed as an anti-cancer agent, has demonstrated significant inhibitory effects on mast cell activation.[1][2][4] This document provides detailed application notes and protocols for utilizing this compound in mast cell degranulation assays, summarizing its mechanism of action and providing quantitative data on its efficacy.

This compound, chemically identified as 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine, has been shown to suppress mast cell degranulation and the secretion of pro-inflammatory cytokines.[1][2][4] Its mechanism of action involves the inhibition of Fyn kinase, a Src-family protein tyrosine kinase that plays a crucial role in the initial signaling cascade of mast cell activation.[1][2][4] By inhibiting Fyn, this compound effectively blocks the subsequent activation of Syk and downstream signaling proteins, including LAT, PLCγ, Akt, and MAP kinases.[1][2][4]

Quantitative Data Summary

This compound has been shown to inhibit mast cell degranulation and cytokine secretion in a dose-dependent manner. The following table summarizes the key quantitative data from in vitro studies.

| Parameter | Cell Type | Inhibitor | IC50 / ED50 | Reference |

| Degranulation (β-Hexosaminidase Release) | Bone Marrow-Derived Mast Cells (BMMCs) | This compound | ~1.42 µM | [1][2][4][5] |

| TNF-α Secretion | Bone Marrow-Derived Mast Cells (BMMCs) | This compound | ~1.10 µM | [1][2][4] |

| IL-6 Secretion | Bone Marrow-Derived Mast Cells (BMMCs) | This compound | ~1.24 µM | [1][2][4] |

| Passive Cutaneous Anaphylaxis (in vivo) | Mice | This compound | ~22.5 mg/kg | [1][2][6] |

Signaling Pathway of this compound in Mast Cell Degranulation

The following diagram illustrates the signaling pathway initiated by antigen cross-linking of IgE on the mast cell surface and the point of intervention by this compound. This compound directly inhibits Fyn kinase, thereby disrupting the downstream signaling cascade that leads to degranulation and cytokine synthesis.[1][7]

Caption: Inhibitory mechanism of this compound in mast cell activation.

Experimental Protocols

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This protocol is adapted from studies investigating the effect of this compound on antigen-stimulated mast cells.[1]

Objective: To quantify the inhibitory effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase.

Materials:

-

Bone Marrow-Derived Mast Cells (BMMCs)

-

DNP-specific IgE

-

DNP-HSA (antigen)

-

This compound

-

Tyrode buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

-

0.1 M citrate buffer (pH 4.5)

-

0.1 M carbonate buffer (pH 10.0)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Sensitization:

-

Culture BMMCs at a density of 2.5 x 10⁵ cells/well in a 96-well plate.

-

Sensitize the cells by incubating with 50 ng/mL of DNP-specific IgE overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Washing and Treatment:

-

The next day, gently wash the sensitized cells twice with ice-cold PBS to remove unbound IgE.

-

Resuspend the cells in Tyrode buffer.

-

Pre-treat the cells with varying concentrations of this compound (or a vehicle control) for 30 minutes at 37°C.

-

-

Antigen Stimulation:

-

Stimulate the cells by adding 50 ng/mL of DNP-HSA for 15 minutes at 37°C to induce degranulation.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

To measure the total β-hexosaminidase content, lyse the remaining cell pellet in Tyrode buffer containing 0.1% Triton X-100.

-

-

Enzymatic Assay:

-

In a new 96-well plate, mix an aliquot of the supernatant (or cell lysate) with the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer).

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding 0.1 M carbonate buffer.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Calculate the percentage of β-hexosaminidase release using the following formula:

-

% Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100

-

-

Plot the percentage of release against the concentration of this compound to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the β-hexosaminidase release assay.

Caption: Workflow for the β-hexosaminidase release assay.

Conclusion

This compound serves as a potent inhibitor of mast cell degranulation, acting through the targeted inhibition of Fyn kinase.[1] The provided protocols and data offer a comprehensive guide for researchers and scientists in immunology and drug development to investigate the effects of this compound and similar compounds on mast cell-mediated allergic and inflammatory responses. The reversible nature of its inhibitory effect also presents an interesting aspect for further investigation.[5]

References

- 1. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I Hypersensitive Immune Responses through the Inhibition of Fyn Kinase in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I Hypersensitive Immune Responses through the Inhibition of Fyn Kinase in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic consequences of IgE and non-IgE mediated mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I Hypersensitive Immune Responses through the Inhibition of Fyn Kinase in Mast Cells. | Sigma-Aldrich [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Cyc-116 Technical Support Center: Troubleshooting Solubility for In Vitro Assays

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling Cyc-116 solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable small molecule inhibitor of Aurora A and Aurora B kinases, with Ki values of 8.0 nM and 9.2 nM, respectively.[1][2] These kinases are crucial for regulating cell division and mitosis.[3] By inhibiting Aurora kinases, this compound can lead to the inhibition of histone H3 phosphorylation, failure in cytokinesis, polyploidy, and ultimately, cell death in cancer cells.[1][3] It also shows inhibitory activity against other kinases such as VEGFR2 and Flt-3, which may contribute to its anti-angiogenic and anti-tumor effects.[1][2][3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][5] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong and how can I fix it?

Precipitation in aqueous-based cell culture media is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the compound exceeds its solubility limit in the final solution, or when the concentration of the organic solvent (like DMSO) is too low to keep it dissolved.

To resolve this, consider the following:

-

Lower the Final Concentration: The working concentration of this compound in many cell-based assays is in the nanomolar to low micromolar range.[4][6] Ensure your final concentration is well below the solubility limit in the medium.

-

Perform Serial Dilutions: Avoid adding the high-concentration DMSO stock directly to your aqueous medium. Perform intermediate dilution steps in the medium to gradually lower the concentration.

-

Ensure Rapid Mixing: When adding the diluted this compound to the final culture volume, mix or vortex gently and immediately to facilitate rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

-

Check Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, and some up to 1%, but this should be empirically determined.[7] Ensure the final DMSO concentration in your assay does not exceed the tolerance level for your specific cell line while being sufficient to maintain solubility.

-

Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Q4: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?

The tolerance of cell lines to DMSO varies. While concentrations up to 1% are sometimes used, it's widely reported that DMSO can have cytotoxic or differentiation-inducing effects at concentrations as low as 0.25% - 0.5% in some cell types.[7] It is critical to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any solvent-induced effects.

Q5: Are there alternative solvents or formulations if DMSO is not suitable for my experiment?

If DMSO is not an option, other solvents can be considered, although solubility may be lower. According to supplier data, this compound has limited solubility in DMF (1.25-1.3 mg/mL) and very low solubility in ethanol (<2.18 mg/mL).[2][5][8] For in vivo studies, complex formulations involving co-solvents like PEG300, Tween-80, or SBE-β-CD have been used, and these principles could be adapted for specific in vitro needs if standard solvents are problematic.[1][6]

Q6: How should I properly store my this compound stock solution?

Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[4] Store these aliquots at -20°C or -80°C for long-term stability.[4][6] Manufacturer datasheets suggest stability for up to 2 years at -80°C in solvent.[4][6]

Quantitative Solubility Data

The solubility of this compound can vary between batches and vendors. The following table summarizes publicly available data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 10 - 37 | 27.1 - 100.4 | The most effective solvent. Use fresh, anhydrous DMSO. Gentle warming or sonication may be required.[1][2][5][6][8] |

| DMF | 1.25 - 1.3 | 3.39 - 3.53 | Lower solubility compared to DMSO.[2][5] |

| Ethanol | < 2.18 | < 5.92 | Low solubility.[8] |

| Water | < 0.1 | Insoluble | Essentially insoluble in aqueous solutions alone.[6][8] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 - 0.3 | 0.68 - 0.81 | Illustrates the sharp drop in solubility in aqueous buffers.[2][5] |

Molecular Weight of this compound used for calculation: 368.46 g/mol .[1][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution for long-term storage and subsequent dilution.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or cryovials

Methodology:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Calculate the required volume of DMSO. To prepare a 10 mM solution from 1 mg of this compound (MW: 368.46), you will need approximately 271.4 µL of DMSO. (Calculation: (1 mg / 368.46 mg/mmol) / 10 mmol/L = 0.0002714 L).

-